Lipophilicity Shift from tert-Butyl Substitution Relative to Unsubstituted Thiazole Analog
The addition of the 4-tert-butyl group to the thiazole ring, compared to the unsubstituted analog (CAS 1219553-92-0, CSID:26037050), is predicted to increase the LogP by approximately 1.2 units based on the fragment constant for an aromatic tert-butyl substituent (π = 1.98) minus the hydrogen it replaces (π = 0.80), yielding a ΔLogP of +1.18 [1]. The unsubstituted analog has a calculated LogP (cLogP) of approximately 1.2 , placing the target compound's cLogP at approximately 2.4. This shift moves the compound from a moderately polar space into a more lipophilic region typically associated with improved membrane permeability but potentially altered solubility and metabolic clearance [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Estimated cLogP ~2.4 (calculated via fragment addition method) |
| Comparator Or Baseline | 3,5-dimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-oxazole-4-sulfonamide (CAS 1219553-92-0): cLogP ~1.2 (ChemSpider prediction) |
| Quantified Difference | ΔLogP ≈ +1.2 |
| Conditions | Computational estimation using fragment-based LogP contribution method (aromatic tert-butyl π constant); no experimental LogD₇.₄ data available for either compound. |
Why This Matters
This lipophilicity difference is substantial enough to alter permeability, solubility, and CYP-mediated metabolism, making the tert-butyl compound a distinct chemical probe for studying the impact of lipophilicity on target engagement.
- [1] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. Fragment constant for aromatic tert-butyl: π = 1.98. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. Rule-of-thumb for permeability optimization: cLogP 2-4 range. View Source
